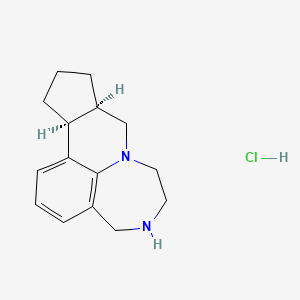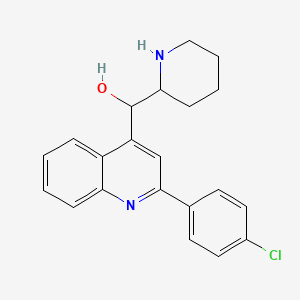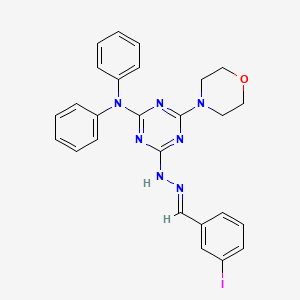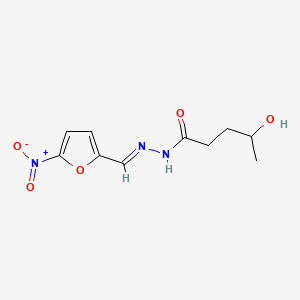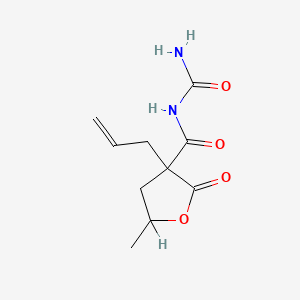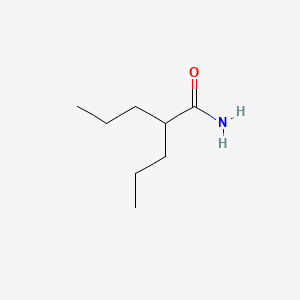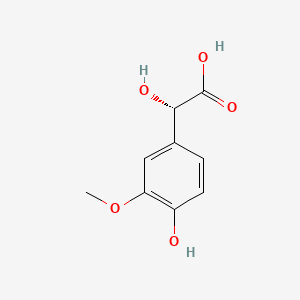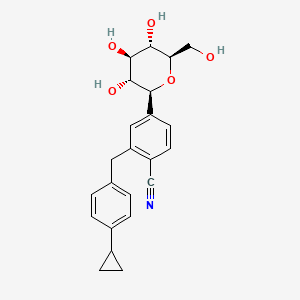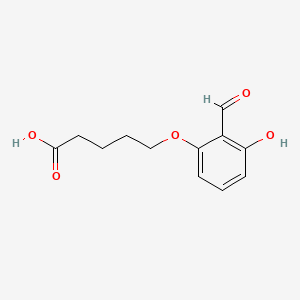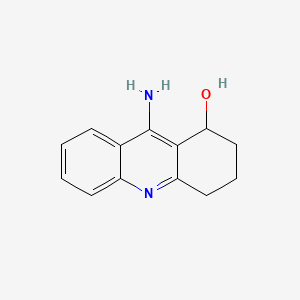
Zeaxanthin
Descripción general
Descripción
Zeaxanthin is a carotenoid molecule commonly found in a variety of fruits and vegetables, such as yellow corn, saffron, orange juice, honeydew, goji berry, paprika, spinach, kale, romaine lettuce, zucchini, and brussels sprout . It is the pigment that provides red, yellow, and orange colors to many plants and can be found in animal products like chicken egg yolk . It belongs to the fat-soluble xanthophyll family, which are the oxygenated derivatives of carotenes .
Synthesis Analysis
Zeaxanthin has been mainly produced by extraction and isolation from plants, but it is high-cost and energy-consuming . Therefore, the biosynthesis of zeaxanthin by microorganisms has been studied and developed recently . Many studies demonstrate that bacteria and microalgae are the most common naturally occurring zeaxanthin-accumulating microorganisms .Molecular Structure Analysis
The chemical structure of zeaxanthin is a symmetric polyene-like molecule containing nine alternating conjugated carbon double and single bonds . Zeaxanthin has two chiral centers but only three stereoisomeric forms because both stereoisomers, (3R, 3′S) – zeaxanthin and (3S, 3′R) – zeaxanthin, are identical .Chemical Reactions Analysis
Zeaxanthin is a remarkable pigment for retina and antioxidant activities . Since zeaxanthin aids in the preclusion of age-related macular degeneration, its utilization at commercial scale for implication in nutrition and therapeutics has been explored most seriously in these times .Physical And Chemical Properties Analysis
Zeaxanthin is a carotenoid that belongs to the xanthophyll family . It has a molecular weight of 568.8 Daltons and 11 conjugated double bonds . These conjugated bonds are distributed between the polyene chain and the ionone rings . The ionone rings contain a hydroxyl group that can attach to fatty acids during esterification .Aplicaciones Científicas De Investigación
Antioxidant Protection of Eyes
Zeaxanthin is a non-provitamin A carotenoid that belongs to the xanthophyll family. It has been shown to have a number of beneficial effects for human health due to its ability to quench free radicals, exert antioxidant effects, as well as decrease inflammation . Specifically, it has been found to exhibit a protective effect against excessive light and oxidative stress side effects, preventing the development of several neurological, skin, and eye disorders .
Skin Health
Zeaxanthin also has specific effects on skin health. It provides antioxidant protection to the skin, helping to combat the effects of free radicals that are produced by exposure to the sun, environmental toxins, and other everyday sources .
Liver Health
Research has shown that Zeaxanthin can have beneficial effects on liver health. It helps in the metabolism process, including digestion, absorption, transport, and uptake by tissues .
Cardiovascular Health
Zeaxanthin has been found to have positive effects on cardiovascular health. It helps to decrease inflammation, which is a key factor in the development of cardiovascular disease .
Stability and Controlled Release
Zeaxanthin has poor stability and low bioavailability. However, absorption of this active ingredient into starch granules as a carrier can be used to improve both zeaxanthin stability and controlled release .
Prevention of Macular Degeneration
Zeaxanthin is the main macular pigment that protects the macula from light-initiated oxidative damage. Continued investigations hope to clarify the specific mechanisms by which zeaxanthin and other carotenoids like lutein contribute to the prevention of macular degeneration and other eye-related diseases .
Antiparasitic and Anthelmintic Activity
Biological investigations have shown that Zeaxanthin exhibits antiparasitic and anthelmintic activity .
Antiosteoporosis Effects
Zeaxanthin has been found to exhibit antiosteoporosis effects, providing another potential application for this versatile carotenoid .
Mecanismo De Acción
Target of Action
Zeaxanthin is a carotenoid alcohol that is found in nature and plays a significant role in the xanthophyll cycle . It is one of the two primary xanthophyll carotenoids contained within the retina of the eye, particularly in the central macula . This makes the eye, specifically the macula and retina, the primary target of zeaxanthin .
Mode of Action
Zeaxanthin functions as a light filter, protecting the eye tissues from sunlight damage and blocking free radicals that can cause oxidation . It is closely related to vitamin A and is naturally located in the eye’s macula and retina . Zeaxanthin’s antioxidant properties aid in preventing oxidative stress and reducing eye inflammation . Furthermore, zeaxanthin biosynthesis proceeds from beta-carotene via the action of a single protein, known as a beta-carotene hydroxylase, that is able to add a hydroxyl group (-OH) to carbon 3 and 3’ of the beta-carotene molecule .
Biochemical Pathways
Zeaxanthin is involved in the xanthophyll cycle, a biochemical pathway in plants that helps protect them from the harmful effects of light and oxygen . The MVA and MEP pathways, two of the biosynthesis pathways for producing zeaxanthin, have shown that isoprenoid flux is essential for improving carotenoid productivity . The DNA assembler method enables the design and rapid construction of biochemical pathways, including the zeaxanthin biosynthetic pathway, in a one-step fashion by exploiting the in vivo homologous recombination mechanism in Saccharomyces cerevisiae .
Pharmacokinetics
A study has shown that a novel formulation of lutein and zeaxanthin demonstrated superior bioavailability, with significantly higher levels of lutein and zeaxanthin in serum at several time points compared to a reference formulation .
Result of Action
Zeaxanthin’s action results in a variety of health benefits. It promotes eye health by protecting the eye’s tissues from sunlight damage and blocking free radicals that can cause oxidation . Studies show that taking a supplement that contains lutein and zeaxanthin may be effective at improving vision in people with age-related macular degeneration (AMD) and cataracts . Zeaxanthin also acts as a scavenger for free radicals, neutralizing them and preventing potential damage .
Action Environment
Zeaxanthin’s action can be influenced by various environmental factors. For instance, it plays a role in photoprotection in many different environments, opposing photodamage in plants, photodamage to the human eye, and damage to extremophile microorganisms in the most inhospitable environments on earth . Furthermore, the distribution of carotenoids in emulsion particles is based on their polarity, thus those with higher polarity (e.g., zeaxanthin) will locate in the surface where proteins and phospholipids are found .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQXZKUSFCKOGQ-QAYBQHTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C[C@H](CC2(C)C)O)C)\C)\C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046807 | |
| Record name | Zeaxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Zeaxanthin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Zeaxanthin | |
CAS RN |
144-68-3 | |
| Record name | Zeaxanthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zeaxanthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zeaxanthin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11176 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zeaxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,3'R)-β,β-carotene-3,3'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZEAXANTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV0IB81ORO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zeaxanthin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215.5 °C | |
| Record name | Zeaxanthin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



